molecular formula C7H4F2N2 B1446237 6-Amino-2,3-difluorobenzonitrile CAS No. 1805635-10-2

6-Amino-2,3-difluorobenzonitrile

Cat. No.: B1446237
CAS No.: 1805635-10-2
M. Wt: 154.12 g/mol
InChI Key: JUQWDMPPFGZLIY-UHFFFAOYSA-N
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Description

6-Amino-2,3-difluorobenzonitrile is an organic compound with the molecular formula C7H4F2N2 It is characterized by the presence of an amino group (-NH2) and two fluorine atoms attached to a benzene ring, along with a nitrile group (-CN)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2,3-difluorobenzonitrile typically involves the reaction of 2,3-difluoro-6-nitrobenzonitrile with reducing agents. One common method includes the reduction of 2,3-difluoro-6-nitrobenzonitrile in an aqueous solution of acetic acid . The reaction conditions often involve the use of catalysts such as palladium or platinum oxide to facilitate the reduction process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the choice of solvents and catalysts is crucial to ensure the efficiency and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Amino-2,3-difluorobenzonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents and conditions used.

    Oxidation Reactions: Oxidation of the amino group can lead to the formation of nitroso or nitro derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogenating agents and nucleophiles such as amines or alcohols.

    Reduction Reactions: Reducing agents like hydrogen gas in the presence of palladium or platinum catalysts are commonly used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or nitric acid can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while reduction reactions can produce amino derivatives.

Scientific Research Applications

6-Amino-2,3-difluorobenzonitrile has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound can be utilized in the study of enzyme interactions and protein binding.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Amino-2,3-difluorobenzonitrile involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the fluorine atoms can enhance the compound’s stability and reactivity by affecting the electronic distribution within the molecule.

Comparison with Similar Compounds

Similar Compounds

    2,3-Difluorobenzonitrile: Lacks the amino group, making it less reactive in certain types of chemical reactions.

    6-Amino-2-fluorobenzonitrile: Contains only one fluorine atom, which can alter its chemical properties and reactivity compared to 6-Amino-2,3-difluorobenzonitrile.

Uniqueness

This compound is unique due to the presence of both amino and difluoro groups on the benzene ring. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

6-amino-2,3-difluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2N2/c8-5-1-2-6(11)4(3-10)7(5)9/h1-2H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUQWDMPPFGZLIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)C#N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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